Methyl 4-bromo-3,5-dihydroxybenzoate
Description
Contextualization within Brominated Benzoate (B1203000) Esters
Methyl 4-bromo-3,5-dihydroxybenzoate belongs to the family of brominated benzoate esters, a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one bromine atom and a methyl ester functional group. chemchart.com These compounds are generally valued in organic synthesis as building blocks. The bromine atom provides a reactive site for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds, while the ester group can be hydrolyzed to a carboxylic acid or transformed into other functional groups. thieme-connect.com
The presence of hydroxyl groups, as in the case of this compound, adds another layer of functionality. These groups can be alkylated, acylated, or used to direct reactions to specific positions on the aromatic ring. nih.gov This trifunctional nature—a reactive bromine, modifiable hydroxyl groups, and an ester—positions this compound as a highly adaptable precursor in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 34126-16-4 epa.gov |
| Molecular Formula | C₈H₇BrO₄ epa.gov |
| Molecular Weight | 247.05 g/mol epa.gov |
| IUPAC Name | This compound epa.gov |
| SMILES | COC(=O)C1=CC(O)=C(Br)C(O)=C1 epa.gov |
| InChI Key | NUTRHYYFCDEALP-UHFFFAOYSA-N chemchart.com |
Significance in Contemporary Organic and Medicinal Chemistry Research
The primary significance of this compound lies in its role as a key starting material and intermediate in the synthesis of high-value, complex molecules, including natural products and potential therapeutic agents. researchgate.netthieme-connect.com Its utility is not typically as an end-product but as a foundational scaffold upon which molecular complexity is built.
In medicinal chemistry, the compound has been used as an intermediate in the creation of novel enzyme inhibitors. For instance, it is a precursor in the synthesis of compounds that target MLH1, a component of the DNA Mismatch Repair (MMR) process, which is implicated in certain types of cancer. google.com It has also been utilized in synthetic routes toward pyridazine (B1198779) analogs investigated for the treatment of conditions related to SMN (Survival of Motor Neuron) protein deficiency. google.com
In the field of organic synthesis, it serves as the cornerstone for the total synthesis of intricate natural products. Researchers have employed it to construct the core structures of bioactive molecules like NG-121, which shows potential in addressing Alzheimer's disease, and the atrochamins, a group of natural products with complex architectures. nih.govresearchgate.nettechnion.ac.il
Overview of Research Trajectories
Research involving this compound has followed distinct and sophisticated trajectories, primarily focused on leveraging its unique functionality for advanced synthetic applications.
A major research thrust is its use as a precursor, which begins with the esterification of its parent molecule, 4-bromo-3,5-dihydroxybenzoic acid. pitt.edupitt.edu A common synthetic method involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or thionyl chloride to produce the methyl ester. google.compitt.edu
Table 2: Representative Synthesis of this compound
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-bromo-3,5-dihydroxybenzoic acid | Thionyl chloride, Methanol | Heat to 90 °C for 4 hours | This compound | google.com |
Once synthesized, the research path diverges into several advanced applications:
Synthesis of Natural Products: A significant trajectory involves the use of this compound as a starting point for synthesizing complex natural products. In the synthesis of the NG-121 methyl ether, the hydroxyl groups of the compound are first protected before the bromine atom is used in a Stille coupling reaction to attach a farnesyl unit. researchgate.netthieme-connect.comtechnion.ac.il Subsequent steps include a directed epoxidation and intramolecular cyclization. researchgate.netthieme-connect.com In another example, it is the starting material for the total synthesis of atrochamins F, H, I, and J, where its hydroxyl groups are reacted to form ether linkages, followed by a Claisen rearrangement. nih.gov
Development of Pharmaceutical Intermediates: Research has focused on modifying the compound to create building blocks for potential drugs. It has been used to prepare inhibitors of the MLH1 protein, where it serves as the initial framework before being elaborated into more complex heterocyclic structures. google.com This highlights a trajectory where the compound is valued for its specific substitution pattern, which is ideal for constructing targeted therapeutic agents.
These research trajectories underscore the role of this compound as a specialized tool in organic chemistry, enabling the construction of molecules with significant biological and structural complexity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHRKILYILVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067814 | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34126-16-4 | |
| Record name | Methyl 4-bromo-3,5-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34126-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034126164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 4 Bromo 3,5 Dihydroxybenzoate
Synthesis from 4-Bromo-3,5-dihydroxybenzoic Acid Precursors
A direct and common route to Methyl 4-bromo-3,5-dihydroxybenzoate involves the esterification of 4-bromo-3,5-dihydroxybenzoic acid. sigmaaldrich.comnih.gov This precursor contains the complete carbon skeleton and the required bromine and hydroxyl substituents in the correct positions on the aromatic ring. epa.govuni.lu The primary transformation is the conversion of the carboxylic acid functional group into a methyl ester.
The most prevalent method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid precursor in an excess of methanol (B129727), which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction proceeds through a tetrahedral intermediate, ultimately eliminating water to form the methyl ester product. An alternative, milder approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.
The efficiency of the Fischer esterification is governed by equilibrium. To optimize the yield of this compound, specific conditions must be controlled.
Reagent Concentration: Using a large excess of methanol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
Water Removal: The water produced during the reaction can hydrolyze the ester product, reversing the reaction. Continuous removal of water, for instance by using a Dean-Stark apparatus or by adding a dehydrating agent, can significantly improve the yield.
Catalyst: The choice and concentration of the acid catalyst are crucial. While effective, high concentrations of strong acids can sometimes promote side reactions, such as dehydration or etherification of the phenolic hydroxyl groups, especially at elevated temperatures.
Temperature: The reaction is typically performed at the reflux temperature of methanol. This provides the necessary activation energy without being excessively high, which could lead to degradation of the sensitive dihydroxy-substituted ring.
Table 1: Typical Reaction Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
| Starting Material | 4-Bromo-3,5-dihydroxybenzoic acid | The carboxylic acid precursor. |
| Reagent | Methanol (excess) | Acts as both reactant and solvent; shifts equilibrium. |
| Catalyst | Concentrated H₂SO₄ or HCl gas | Protonates the carbonyl to activate the substrate. |
| Temperature | Reflux (~65 °C) | Provides activation energy for the reaction. |
| Reaction Time | Several hours | To allow the reaction to reach equilibrium or completion. |
| Work-up | Neutralization, extraction | To isolate and purify the final ester product. |
Synthetic Routes from Methyl 3,5-Dihydroxybenzoate (B8624769) Derivatives
An alternative strategy begins with a commercially available ester, Methyl 3,5-dihydroxybenzoate, and introduces the bromine atom in a subsequent step. nih.govsigmaaldrich.com The primary challenge in this approach is achieving regioselectivity.
The two hydroxyl groups on the Methyl 3,5-dihydroxybenzoate ring are strong activating groups that direct electrophiles to the ortho and para positions. sigmaaldrich.com In this case, positions 2, 4, and 6 are activated. Direct bromination with molecular bromine (Br₂) in a polar solvent can lead to a mixture of products, including the desired 4-bromo isomer, as well as the 2-bromo and 2,6-dibromo byproducts.
To favor the formation of the 4-bromo isomer, which is sterically more hindered but electronically activated by both hydroxyl groups, careful selection of the brominating agent and reaction conditions is necessary. Using a less reactive brominating agent, such as N-Bromosuccinimide (NBS), in a non-polar solvent can sometimes enhance selectivity. The use of glacial acetic acid as a solvent or catalyst can also moderate the reaction. google.com For instance, the bromination of a related compound, methyl orsellinate, using bromine in glacial acetic acid, resulted in dibromination at the activated positions, highlighting the challenge of controlling the reaction. chemicalbook.com
Table 2: Example of Aromatic Bromination Conditions
| Starting Material | Brominating Agent | Solvent | Temperature | Product(s) | Reference |
| Methyl Orsellinate | Bromine | Glacial Acetic Acid | 20-45°C | Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | chemicalbook.com |
| m-Cresol | OXBTEATB | Acetonitrile | 20°C | 4-Bromo-3-methylphenol | chemicalbook.com |
| o-xylylene bis(triethylammonium tribromide) |
To overcome the challenge of regioselectivity in direct bromination, a multi-step approach involving protecting groups is often employed. This strategy temporarily blocks the reactive hydroxyl groups, allowing for controlled bromination at the desired position.
Protection: The two phenolic hydroxyl groups of Methyl 3,5-dihydroxybenzoate are first converted into a less activating and non-reactive functional group. A common choice is to form methyl ethers (methoxy groups) using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This forms Methyl 3,5-dimethoxybenzoate (B1226732).
Bromination: The methoxy (B1213986) groups are ortho-, para-directing. Bromination of Methyl 3,5-dimethoxybenzoate will direct the incoming bromine electrophile to position 4 (para to one methoxy group and ortho to the other). This step typically proceeds with high regioselectivity.
Deprotection: After successful bromination, the protecting methyl groups are removed to regenerate the free hydroxyls. A powerful ether-cleaving reagent, such as boron tribromide (BBr₃), is commonly used for this final deprotection step, yielding the target molecule, this compound.
This protection-bromination-deprotection sequence, while longer, provides a reliable and high-yielding route to the pure 4-bromo isomer, avoiding complex purification of isomeric mixtures.
Catalytic Transformations in Synthesis
Catalysis plays a pivotal role in several synthetic strategies for this compound. The most prominent example is the use of strong mineral acids like H₂SO₄ as catalysts in the Fischer esterification of the 4-bromo-3,5-dihydroxybenzoic acid precursor, as detailed in section 2.1.1. The catalyst accelerates the reaction by activating the carbonyl group towards nucleophilic attack.
In bromination reactions, certain additives can be considered catalytic. For example, a patent describes the use of glacial acetic acid as a catalyst for the bromination of a substituted methyl benzoate (B1203000). google.com In this context, the acid can increase the electrophilicity of bromine and mediate the reaction, potentially influencing selectivity and yield. While more advanced transition-metal-catalyzed C-H activation and bromination reactions exist for many aromatic systems, their specific application for the synthesis of this compound is not widely documented in foundational literature, with classical electrophilic aromatic substitution remaining the predominant method.
Transition Metal-Catalyzed Coupling Reactions (e.g., Stille Coupling)
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Stille coupling is a powerful method for creating C-C bonds between an organostannane (organotin) reagent and an organic electrophile, such as an aryl halide. organic-chemistry.org Given its structure, this compound is an ideal substrate to act as the organic electrophile in such reactions.
The Stille reaction is renowned for its tolerance of a wide array of functional groups, which is particularly relevant for a multi-functionalized molecule like this compound. openochem.org The presence of acidic hydroxyl groups and an ester moiety does not typically interfere with the coupling process. openochem.org The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: wikipedia.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate. wikipedia.org
Transmetalation: An organostannane reagent (R-Sn(Alkyl)₃) then reacts with the Pd(II) intermediate. The 'R' group from the tin compound is transferred to the palladium center, and the halide is transferred to the tin, forming a new organopalladium complex. wikipedia.orglibretexts.org
Reductive Elimination: In the final step, the two organic groups (the benzoate derivative and the 'R' group) are expelled from the palladium center, forming the new carbon-carbon bond in the final product. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue. openochem.orgwikipedia.org
The versatility of the Stille coupling allows for the introduction of various sp²-hybridized groups, including aryl, vinyl, and allyl moieties, at the C4 position of the benzoate ring. wikipedia.org
| Component | Role | Example |
|---|---|---|
| Organic Electrophile | Aryl bromide substrate | This compound |
| Organometallic Reagent | Organostannane nucleophile | Vinyltributylstannane |
| Catalyst | Palladium(0) source | Pd(PPh₃)₄ |
| Solvent | Reaction medium | Toluene or DMF |
| Product | Coupled product | Methyl 3,5-dihydroxy-4-vinylbenzoate |
Despite its utility, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org This has led to the development of alternative coupling reactions, such as the Suzuki coupling (using boronic acids), which often provide similar versatility with lower toxicity. organic-chemistry.org
Novel Synthetic Protocols and Mechanistic Insights
Beyond individual reactions, the strategic assembly of complex molecules requires overarching synthetic plans. This compound is a key starting material for advanced strategies such as convergent synthesis and pathways involving intramolecular cyclizations.
Development of Convergent Synthesis Strategies
This compound is an excellent example of a bifunctional building block for convergent synthesis. nih.gov Its structure allows for:
Initial Elaboration: The hydroxyl and ester groups can be modified or protected.
Key Fragment Coupling: The bromine atom serves as a crucial handle for a transition-metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, to connect it with another complex molecular fragment. rsc.org
In a hypothetical convergent synthesis, one might prepare a complex organostannane or boronic acid derivative as one fragment and use this compound as the other. The coupling of these two advanced intermediates would rapidly construct the core skeleton of a larger target molecule. This strategy has been applied to generate libraries of macrolide antibiotic candidates and other complex natural products. rsc.orgacs.org
Exploration of Intramolecular Cyclization Pathways
Intramolecular reactions, where different parts of the same molecule react with each other, are highly effective for constructing cyclic compounds, including the heterocyclic rings frequently found in natural products and pharmaceuticals. researchgate.netbohrium.com this compound can be strategically modified to become a precursor for intramolecular cyclization cascades.
A common strategy involves a two-step process:
Functionalization: The bromine atom is first replaced with a suitable side chain via a cross-coupling reaction. This newly introduced chain is designed to possess a reactive group.
Intramolecular Cyclization: In a subsequent step, the installed side chain reacts with one of the existing functional groups on the aromatic ring (e.g., a hydroxyl group) to form a new ring. researchgate.net
An elegant example of such a process is the intramolecular Stille coupling , also known as the Stille-Kelly coupling. wikipedia.orgyoutube.com In this variation, a molecule containing both an organohalide and an organostannane moiety can be induced to cyclize in the presence of a palladium catalyst. youtube.com For instance, this compound could first be coupled with a reagent like hexamethylditin to form an organostannane intermediate. This intermediate could then be further functionalized before an intramolecular coupling reaction is triggered to form a polycyclic system. wikipedia.org Such palladium-catalyzed cascade reactions are a powerful tool for the rapid assembly of complex, fused-ring structures. bohrium.com
| Step | Description | Reaction Type | Intermediate/Product |
|---|---|---|---|
| 1 | Introduce a side chain with a terminal alkyne at the C4 position via Sonogashira coupling. | Cross-Coupling | Methyl 3,5-dihydroxy-4-(alkynyl)benzoate derivative |
| 2 | Promote the cyclization of the alkyne onto one of the adjacent hydroxyl groups. | Intramolecular Hydroalkoxylation/Cyclization | Fused furan-benzoate heterocyclic system |
These advanced synthetic strategies underscore the importance of functionalized building blocks like this compound in contemporary organic synthesis.
Derivatization Chemistry and Analog Synthesis of Methyl 4 Bromo 3,5 Dihydroxybenzoate
O-Alkylation Reactions and Ether Formation
The presence of two phenolic hydroxyl groups on the aromatic ring of Methyl 4-bromo-3,5-dihydroxybenzoate makes O-alkylation a primary pathway for derivatization. These reactions involve the conversion of the hydroxyl groups (-OH) into ether linkages (-OR) by reacting the substrate with an alkylating agent, typically in the presence of a base. The base deprotonates the acidic phenolic protons to form more nucleophilic phenoxide ions, which then attack the electrophilic alkylating agent (e.g., an alkyl halide) in a Williamson ether synthesis.
Commonly employed bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with the choice of solvent often being a polar aprotic one, such as acetone or dimethylformamide (DMF). The reaction conditions can be tailored to control the extent of alkylation.
The structure of this compound allows for the formation of both mono- and bis-O-alkylated products. Due to the symmetrical nature of the molecule, the two hydroxyl groups are chemically equivalent, meaning that only one mono-alkylated product is possible.
Bis-alkylation: This is typically achieved by using a stoichiometric excess of the alkylating agent and a sufficiently strong base to ensure the deprotonation of both hydroxyl groups. For example, reacting the parent compound with at least two equivalents of an alkyl halide in the presence of a base like potassium carbonate leads to the formation of the corresponding 3,5-dialkoxybenzoate derivative. chemicalbook.comresearchgate.net
Mono-alkylation: Achieving selective mono-alkylation requires more controlled reaction conditions. This can be accomplished by using a limited amount of the alkylating agent (one equivalent or less). The reaction will yield a mixture of the starting material, the mono-alkylated product, and the bis-alkylated product, from which the desired mono-ether can be separated chromatographically.
In the context of this compound, the primary regioselectivity issue is not between the two identical hydroxyl groups, but rather in achieving mono-alkylation versus bis-alkylation. Because the C3 and C5 hydroxyl groups are equivalent, regioselectivity between them is not a factor. Any mono-alkylation event will produce Methyl 4-bromo-3-hydroxy-5-alkoxybenzoate.
Control over the degree of alkylation (mono- vs. bis-) is governed by the reaction stoichiometry and conditions. Research on structurally similar dihydroxy aromatic compounds, such as 2,4-dihydroxybenzaldehydes, has shown that the choice of base can significantly influence the outcome. nih.govnih.gov Milder bases, like cesium bicarbonate (CsHCO₃), have been shown to favor mono-alkylation by selectively deprotonating only one of the phenolic groups, thereby minimizing the formation of bis-alkylated side products. nih.gov This principle can be applied to the alkylation of this compound to selectively synthesize mono-ether derivatives.
The synthesis of specific ether derivatives demonstrates the practical application of O-alkylation reactions on the 4-bromo-3,5-dihydroxybenzoate scaffold.
Dimethoxy Derivative: The bis-O-methylated analog, Methyl 4-bromo-3,5-dimethoxybenzoate, is a commonly synthesized derivative. A typical procedure involves the reaction of the parent dihydroxy compound's corresponding acid with dimethyl sulfate (B86663) in the presence of potassium carbonate (K₂CO₃) in dry acetone. chemicalbook.com The mixture is refluxed for an extended period (e.g., 24 hours) to ensure complete bis-methylation, yielding the product in high yields (over 90%). chemicalbook.com The resulting dimethoxybenzoic acid can then be esterified to the methyl ester. Alternatively, direct alkylation of this compound under similar conditions would also yield the target dimethoxy compound.
Allyloxy Derivative: The synthesis of bis-allyloxy derivatives has also been documented for closely related analogs. For instance, Ethyl 4-bromo-3,5-bis(allyloxy)benzoate was prepared by reacting Ethyl 4-bromo-3,5-dihydroxybenzoate with allyl bromide and potassium carbonate in dry acetone at room temperature. researchgate.net This reaction proceeds smoothly to give the bis-allylated product. A similar strategy can be directly applied to the methyl ester to obtain Methyl 4-bromo-3,5-bis(allyloxy)benzoate.
| Derivative Name | Alkylating Agent | Base | Solvent | Typical Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-bromo-3,5-dimethoxybenzoate | Dimethyl sulfate | K₂CO₃ | Acetone | 92% | chemicalbook.com |
| Ethyl 4-bromo-3,5-bis(allyloxy)benzoate | Allyl bromide | K₂CO₃ | Acetone | 38% | researchgate.net |
Transformation of the Ester Moiety
The methyl ester group of this compound is another key site for chemical modification, allowing for its conversion into other esters or hydrolysis to the corresponding carboxylic acid.
Transesterification is a process where the methyl group (-CH₃) of the ester is exchanged with another alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by an acid (e.g., sulfuric acid) or a base. To synthesize the ethyl ester, this compound would be heated in an excess of ethanol with a catalytic amount of acid. The equilibrium of the reaction is driven towards the product side by using a large excess of the new alcohol.
While direct transesterification of this specific compound is not widely documented, the reaction is common for similar p-hydroxybenzoate esters (parabens). nih.govresearchgate.net An alternative and direct route to other esters involves the acid-catalyzed esterification of the corresponding carboxylic acid. For example, 4-bromo-3,5-dihydroxybenzoic acid can be converted to its ethyl ester in near-quantitative yield by refluxing it in ethanol with a catalytic amount of concentrated sulfuric acid. researchgate.net
| Transformation | Target Product | Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Esterification | Ethyl 4-bromo-3,5-dihydroxybenzoate | 4-bromo-3,5-dihydroxybenzoic acid, Ethanol, H₂SO₄ (cat.) | Esterification | researchgate.net |
| Transesterification (General) | Alkyl 4-bromo-3,5-dihydroxybenzoate | Alcohol (R-OH), Acid or Base (cat.) | Transesterification | nih.govresearchgate.net |
The methyl ester can be readily hydrolyzed back to the parent carboxylic acid, 4-bromo-3,5-dihydroxybenzoic acid. nih.gov This transformation can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis: The ester is heated in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid.
Base-mediated hydrolysis (saponification): This is often the preferred method, involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction initially produces the carboxylate salt, which is then protonated in a separate step by adding acid to yield the final carboxylic acid.
The resulting 4-bromo-3,5-dihydroxybenzoic acid is a stable, crystalline solid and serves as a key precursor for the synthesis of the ester itself and other derivatives. researchgate.netnih.gov
Functional Group Interconversions on the Aromatic Ring
Information regarding specific studies on the nitration of this compound is not available in the reviewed literature.
Synthesis of Structurally Related Bromophenol Derivatives
This compound serves as a key starting material for the synthesis of a variety of structurally complex and biologically relevant bromophenol derivatives.
In the development of novel analogs of Tapinarof, a treatment for psoriasis, this compound is a crucial precursor. The synthetic route commences with the protection of the hydroxyl groups using methoxymethyl bromide (MOMBr). The ester functionality is then reduced to an alcohol using lithium aluminum hydride (LAH), followed by oxidation with pyridinium chlorochromate (PCC). The resulting aldehyde undergoes a Horner–Wadsworth–Emmons reaction to construct a key double bond. Subsequently, various substituents are introduced at the 4-position of the aromatic ring through either Grignard or Suzuki coupling reactions. The final step involves the deprotection of the methoxymethyl (MOM) ethers to yield the target Tapinarof analogs acs.org.
Another significant application of this compound is in the total synthesis of atrochamins F, H, I, and J. The synthesis begins with the O-alkylation of the starting material with methyl 1,1-dimethyl-2-propynyl carbonate in the presence of a copper(II) chloride catalyst and DBU at 0°C in acetonitrile. This reaction yields 4-Bromo-3,5-bis-(1,1-dimethyl-allyloxy)-benzoic acid methyl ester. This intermediate then undergoes a thermal Claisen rearrangement in DMF at 180°C under microwave irradiation to produce 4-Bromo-3,5-dihydroxy-2,6-bis-(3-methyl-but-2-enyl)-benzoic acid methyl ester. The newly formed hydroxyl groups are subsequently methylated using methyl iodide and potassium carbonate in DMF at 100°C. Finally, the methyl ester is reduced to the corresponding primary alcohol, [4-Bromo-3,5-dimethoxy-2,6-bis-(3-methyl-but-2-enyl)-phenyl]-methanol, using lithium aluminum hydride in THF at 50°C nih.gov.
Furthermore, unsymmetrically O-protected derivatives of this compound are valuable intermediates in the synthesis of the methyl ether of the bioactive natural product NG-121 thieme-connect.comresearchgate.netresearchgate.netresearchgate.net. This highlights the compound's utility in the stereoselective synthesis of complex natural products.
A straightforward derivatization involves the selective protection of one of the hydroxyl groups. For instance, the reaction of this compound with benzyl bromide in the presence of potassium carbonate in DMF allows for the synthesis of a monobenzylated derivative google.com.
The following table summarizes the key derivatives synthesized from this compound and their synthetic context.
| Starting Material | Reagents and Conditions | Product | Application/Context |
| This compound | 1. MOMBr 2. LAH 3. PCC 4. HWE reaction 5. Grignard or Suzuki reaction 6. HCl/MeOH | Tapinarof Analogs | Synthesis of potential psoriasis treatments acs.org |
| This compound | 1. Methyl 1,1-dimethyl-2-propynyl carbonate, CuCl₂, DBU, CH₃CN, 0°C 2. DMF, 180°C (microwave) 3. MeI, K₂CO₃, DMF, 100°C 4. LiAlH₄, THF, 50°C | [4-Bromo-3,5-dimethoxy-2,6-bis-(3-methyl-but-2-enyl)-phenyl]-methanol | Total synthesis of atrochamins F, H, I, and J nih.gov |
| Unsymmetrically O-protected this compound | Multi-step synthesis | NG-121 Methyl Ether | Synthesis of a bioactive natural product thieme-connect.comresearchgate.netresearchgate.netresearchgate.net |
| This compound | Benzyl bromide, K₂CO₃, DMF | Monobenzylated derivative | Selective protection for further derivatization google.com |
Biological Activity and Mechanistic Investigations in Vitro and Pre Clinical Models
Antioxidant Properties and Mechanisms
No specific studies detailing the antioxidant properties or the mechanisms of action for Methyl 4-bromo-3,5-dihydroxybenzoate were identified. While bromophenols as a class are known for such activities, compound-specific data is not available nih.govmdpi.com.
Due to the absence of research data, no data tables or detailed findings can be generated for this compound itself.
Radical Scavenging Assays (e.g., DPPH)
The antioxidant potential of phenolic compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While specific DPPH assay data for this compound is not extensively detailed in the available literature, the activity of its parent structures, particularly dihydroxybenzoic acids (DHBA), provides strong predictive insights.
Studies on the structure-activity relationship of various DHBAs have demonstrated that the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring are critical determinants of antioxidant capacity. wiserpub.comnih.gov Specifically, 3,5-dihydroxybenzoic acid, the core of the target molecule, has been shown to exhibit powerful antioxidant and radical scavenging activity. nih.gov The presence of hydroxyl groups in the meta positions (3 and 5) is associated with the highest activity within this class of compounds. nih.gov The conversion of the carboxylic acid group to a methyl ester, as seen in this compound, can influence this activity. Esterification can sometimes enhance antioxidant effects, a factor that depends on the specific environmental conditions of the assay. nih.govnih.gov The addition of a bromine atom further modifies the molecule's electronic properties, which can also impact its radical scavenging potential.
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. wiserpub.com The strong intrinsic activity of the 3,5-dihydroxybenzoate (B8624769) structure suggests that this compound is a potent radical scavenger.
Inhibition of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive molecules and free radicals that can cause significant oxidative damage to cells. wiserpub.com The ability of this compound, also referred to as MBD in some studies, to mitigate ROS has been directly investigated. In a preclinical zebrafish model of inflammatory bowel disease induced by trinitro-benzene-sulfonic acid (TNBS), MBD was shown to inhibit the elevation of ROS. nih.gov
This capacity to reduce ROS is a hallmark of phenolic antioxidants. mdpi.com These compounds can protect cellular components like lipids, proteins, and DNA from oxidative damage by neutralizing ROS. mdpi.com The demonstrated effect of this compound in a preclinical model confirms its activity as an inhibitor of ROS generation, aligning with the broader antioxidant properties of dihydroxybenzoic acid derivatives.
Mechanistic Insights into Redox Activity (e.g., H-atom transfer)
The antioxidant mechanism of dihydroxybenzoic acids and their derivatives is understood to proceed through two primary pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). wiserpub.comwiserpub.com The predominant mechanism can be influenced by the solvent and pH.
In non-polar environments, the hydrogen transfer (HT) from a phenolic hydroxyl group is considered the main mechanism of action. researchgate.net The antioxidant molecule donates a hydrogen atom to a free radical, effectively neutralizing it and forming a more stable phenoxyl radical in the process. mdpi.com In aqueous solutions at physiological pH, the SET mechanism is proposed to be the more significant contributor. researchgate.net This involves the transfer of a single electron from the antioxidant's anionic form to the radical species. The DPPH radical scavenging assay, for instance, operates through a combination of both HAT and SET mechanisms. wiserpub.com Therefore, the redox activity of this compound is based on its ability to readily donate a hydrogen atom or an electron from its dihydroxy-substituted phenyl ring to stabilize reactive radical species.
Enzyme Inhibition Studies
This compound belongs to the bromophenol class of compounds, many of which have been identified as potent inhibitors of various enzymes.
Phosphatase Inhibition (e.g., PTP1B)
Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme that acts as a negative regulator in metabolic pathways, and its inhibition is a therapeutic target. nih.govresearchgate.net A significant body of research has identified bromophenols, particularly those derived from marine algae, as effective PTP1B inhibitors. nih.govnih.govgoogle.com
Studies have shown that the degree of bromination on the phenol ring can directly enhance inhibitory activity against PTP1B. nih.govmdpi.com Several bromophenol compounds isolated from natural sources have demonstrated potent PTP1B inhibition with IC₅₀ values in the low micromolar range. nih.gov While a specific IC₅₀ value for this compound is not reported, the established activity of structurally similar compounds strongly suggests its potential as a PTP1B inhibitor.
| Compound Class | Enzyme Target | Key Findings | Reference IC₅₀ Values (for related compounds) |
|---|---|---|---|
| Bromophenols | Protein Tyrosine Phosphatase 1B (PTP1B) | Highly brominated phenols show potent inhibition. Activity is enhanced by the number of bromine atoms. | 0.68 µM to 2.42 µM |
Data derived from studies on various bromophenol derivatives, not this compound specifically. nih.govnih.gov
Isocitrate Lyase (ICL) Inhibition
Isocitrate lyase (ICL) is an essential enzyme in the glyoxylate cycle of many pathogens, including bacteria and fungi, but is absent in humans, making it an attractive drug target. mdpi.commdpi.com Research has identified bromophenols as a promising class of ICL inhibitors. nih.govnih.gov
A study focused on ICL from Candida albicans found that complex bromophenols, such as bis(3-bromo-4,5-dihydroxyphenyl)methanone, exhibited potent inhibitory activity. nih.gov The structural similarity of these compounds to this compound suggests a comparable mechanism of action. Other studies have investigated various synthetic brominated compounds for their ability to inhibit ICL from Mycobacterium tuberculosis. researchgate.netnih.gov These findings collectively indicate that the brominated dihydroxybenzoate scaffold is a viable pharmacophore for the inhibition of ICL.
| Compound Class | Enzyme Target | Key Findings | Reported Activity |
|---|---|---|---|
| Bromophenols | Isocitrate Lyase (ICL) | Brominated phenolic structures show potent inhibitory activity against fungal ICL. | Potent inhibition observed for compounds like bis(3-bromo-4,5-dihydroxyphenyl)methanone. nih.gov |
Other Relevant Enzyme Targets
The inhibitory potential of bromophenols and related polyhydroxy phenolic compounds extends to other enzymes relevant to human health.
Thrombin: Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a target for treating thrombotic disorders. nih.gov A bromophenol derivative isolated from marine algae, (+)-3-(2,3-dibromo-4,5-dihydroxyphenyl)-4-bromo-5,6-dihydroxy-1,3-dihydro-isobenzofuran, has been reported to have significant thrombin inhibitory activity. mdpi.com This suggests that other bromophenols, including this compound, may also interact with this enzyme.
HMG-CoA Reductase: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in cholesterol biosynthesis. nih.govbiorxiv.org A novel brominated diphenyl methane derivative, Rawsonol, was found to inhibit the activity of HMG-CoA reductase, indicating that brominated phenolic structures have the potential to act on this key metabolic enzyme. mdpi.com
Phospholipase A₂ (PLA₂): Phospholipases A₂ are enzymes involved in inflammatory processes through the release of arachidonic acid from cell membranes. nih.gov Polyhydroxy phenolic compounds are known to be capable of inhibiting PLA₂. researchgate.net Molecular modeling studies suggest these compounds can bind near the enzyme's active site and disrupt its catalytic activity. researchgate.net While direct studies on brominated phenols are less common, the core polyhydroxy phenolic structure of this compound makes it a candidate for PLA₂ inhibition.
Antimicrobial Activity Assessments
While research specifically isolating the antimicrobial properties of this compound is specific, the broader class of hydroxybenzoate derivatives has been a subject of significant interest in the development of new antimicrobial agents. Studies have explored libraries of related compounds, such as 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers, for their activity against various pathogens.
In these studies, the antimicrobial efficacy was evaluated using methods like the standard broth microdilution to determine the minimum inhibitory concentration (MIC). For instance, a combination of a benzyl group at the 4-O position and a heptyl group at the 6-position of a hydroxybenzoate structure demonstrated high antibacterial activity, with an MIC of 3.9 μg/mL against Staphylococcus aureus, comparable to the antibiotic ampicillin. This particular derivative also showed activity against a methicillin-resistant S. aureus (MRSA) strain. These findings underscore the potential of the core hydroxybenzoate scaffold, upon which this compound is based, as a foundation for developing potent antimicrobial compounds. The antimicrobial action is often attributed to the disruption of bacterial cell membranes and biofilms.
Anti-diabetic Activity and Related Mechanisms
Bromophenols, a class of compounds including this compound that are often isolated from marine algae, have demonstrated significant anti-diabetic potential. mdpi.com The primary mechanisms underlying this activity are the inhibition of key metabolic enzymes, namely protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. mdpi.com
PTP1B is a critical negative regulator of the insulin signaling pathway; its inhibition leads to enhanced insulin sensitivity. nih.govnih.govoup.com Similarly, α-glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.gov
Studies on various bromophenol derivatives isolated from marine algae like Symphyocladia latiuscula and Rhodomela confervoides have shown potent, dual-inhibitory action against both PTP1B and α-glucosidase. mdpi.comnih.govmdpi.com For example, certain tribromo-dihydroxybenzyl derivatives inhibit these enzymes at low micromolar concentrations, with some being 30 to 110 times more potent against α-glucosidase than the commercially available drug, acarbose. mdpi.comnih.govresearchgate.net This dual-action mechanism presents a promising strategy for the management of type 2 diabetes.
Table 1: Inhibitory Activity of Selected Bromophenols against PTP1B and α-Glucosidase
| Compound | Target Enzyme | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | PTP1B | Comparable to Ursolic Acid | Ursolic Acid | 8.66 |
| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | PTP1B | Comparable to Ursolic Acid | Ursolic Acid | 8.66 |
| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | PTP1B | 5.29 | Ursolic Acid | 8.66 |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | α-Glucosidase | Potent Inhibition | Acarbose | 212.66 |
| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | α-Glucosidase | 1.92 | Acarbose | 212.66 |
Data sourced from studies on derivatives from Symphyocladia latiuscula. mdpi.comnih.govresearchgate.net
Insulin Signaling Pathway Modulation
The anti-diabetic effect of bromophenols is significantly mediated through the modulation of the insulin signaling pathway. The key to this modulation is the inhibition of PTP1B. PTP1B acts as a downregulator of insulin signaling by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1). oup.comportlandpress.com
By inhibiting PTP1B, compounds like this compound can prevent this dephosphorylation. nih.gov This action maintains the phosphorylated, active state of the insulin receptor and IRS proteins, leading to the enhanced downstream signaling through the PI3K/Akt pathway. portlandpress.comresearchgate.net The activation of this cascade ultimately promotes glucose uptake in insulin-sensitive tissues like liver, muscle, and fat, thereby improving glucose homeostasis and increasing insulin sensitivity. nih.govnih.gov In vitro studies using insulin-resistant HepG2 cells have confirmed that treatment with bromophenols leads to a concentration-dependent increase in glucose uptake, directly linked to the downregulation of PTP1B expression. mdpi.commdpi.com
RNA Splicing-Associated RBP Modulation
Information regarding the role of this compound or related bromophenols in the modulation of RNA splicing-associated RBPs as a mechanism for anti-diabetic activity is not available in the current body of scientific literature.
Structure-Activity Relationship (SAR) Investigations
The biological potency of bromophenol derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies have been conducted to elucidate the molecular features that govern their antimicrobial and, more extensively, their anti-diabetic activities.
Correlation of Structural Modifications with Biological Potency
Research into the anti-diabetic properties of bromophenols has revealed clear correlations between specific structural modifications and inhibitory potency against key enzymes like PTP1B and α-glucosidase.
Degree of Bromination: A higher number of bromine atoms on the phenyl ring generally correlates with increased inhibitory activity. For instance, highly brominated derivatives have shown more potent inhibition of PTP1B compared to their less brominated counterparts. nih.gov This suggests that the halogen bonds formed by bromine atoms are crucial for the interaction with the enzyme's active site. mdpi.com
Nature and Position of Substituents: The type and location of other functional groups on the aromatic ring and any side chains are critical. In studies of 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives, modifications at the C-7 position significantly influenced activity. Replacing a hydroxyl (-OH) group with a methoxy (B1213986) (-OCH₃) group, or creating a larger dimeric structure, altered the inhibitory profile. mdpi.com The dimeric form, bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether), was found to be the most potent inhibitor of both PTP1B and α-glucosidase in one study, indicating that molecular size and complexity can enhance binding affinity. mdpi.comnih.govresearchgate.net
Hydroxyl Groups: The presence and configuration of hydroxyl groups are vital for activity. nih.gov They are often involved in forming crucial hydrogen bonds with amino acid residues within the active sites of target enzymes. mdpi.com
For antimicrobial activity, studies on related hydroxybenzoates have shown that hydrophobicity plays a key role. Increasing the length of an alkyl side chain (e.g., from methyl to heptyl) at the 6-position resulted in a significant increase in antibacterial activity against S. aureus.
Identification of Key Pharmacophores
Based on SAR investigations, several key pharmacophoric features have been identified for the anti-diabetic activity of bromophenols:
The Dihydroxy-Substituted Phenyl Ring: The core phenolic structure with hydroxyl groups is essential. These -OH groups act as hydrogen bond donors and acceptors, facilitating interaction with the target enzymes. mdpi.com For flavonoids, another class of polyphenols, the total number and configuration of hydroxyl groups are known to be important for their anti-diabetic properties. nih.gov
Bromine Atoms: The bromine substituents are a defining feature of this class of inhibitors. Their electron-withdrawing nature and ability to form halogen bonds contribute significantly to the binding affinity and specificity for enzymes like PTP1B. mdpi.com
Side-Chain Features: The nature of the substituent at the benzylic position (C-7) is a key modulator of activity. As demonstrated with 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives, a hydroxyl group at this position is important for hydrogen bond formation, and modifications to this group directly impact inhibitory potency. mdpi.com
In silico molecular docking simulations have supported these findings, illustrating how the hydroxyl groups form hydrogen bonds and how the bromine atoms engage in halogen-bond interactions within the active sites of PTP1B and α-glucosidase. mdpi.com
Applications in Materials Science and Advanced Technologies
Building Blocks for Polymer Synthesis
While aromatic dihydroxy and bromo-substituted compounds are generally valuable as monomers in polymer chemistry, specific studies detailing the use of Methyl 4-bromo-3,5-dihydroxybenzoate for these purposes are not found in the reviewed literature.
Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) are formed by the copolymerization of elemental chalcogens (like sulfur and selenium) with organic crosslinkers. The selection of the organic monomer is crucial for tuning the material's properties. There is no available research indicating that this compound has been employed as an organic co-monomer in the synthesis of these hybrid polymers.
Role in Organic Electronics and Optoelectronic Materials
The development of materials for organic electronics often involves "molecular engineering" to achieve desired optical and electronic properties. This typically requires molecules with specific donor-acceptor structures and the ability to form stable, ordered thin films. Although the core structure of this compound could potentially be modified for such applications, there is no literature to support its direct use or as a primary precursor in these technologies.
Organic dyes used as sensitizers in DSSCs typically possess a donor-π-acceptor (D-π-A) structure and an anchoring group (like a carboxylic acid) to bind to the semiconductor (e.g., TiO2) surface. While the methyl ester of this compound could be hydrolyzed to a carboxylic acid to serve as an anchor, there are no reports of this compound being used as the basis for a DSSC sensitizer.
Materials for OPVs and the hole-transporting layers in PSCs require specific energy levels (HOMO/LUMO) and charge-transport properties. Research in this field is extensive, with a wide variety of organic molecules being designed and tested. However, this compound is not mentioned in the literature as a component in either OPV active layers or as a hole-transport material in PSCs.
OLED materials, including emitters, hosts, and charge-transport layers, are designed based on principles of photophysics to ensure efficient electroluminescence. This often involves complex, highly conjugated molecular structures. The relatively simple structure of this compound does not lend itself directly to these applications, and no studies have been found that utilize it as a starting material for OLED components.
Aggregation-Induced Emission Properties
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. nih.govresearchgate.net This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. The restriction of intramolecular motions, such as rotations and vibrations, in the aggregated state is widely accepted as the primary mechanism behind AIE. nih.govresearchgate.net Molecules with AIE characteristics, often referred to as AIEgens, are of significant interest for applications in sensors, bio-imaging, and optoelectronic devices. nih.gov
While direct studies on the AIE properties of this compound are not extensively documented, its structural motifs are relevant to the design of AIE-active molecules. The core principle of AIE involves creating molecules that can undergo energy-dissipating intramolecular motions in solution, which are then suppressed in the solid or aggregated state, forcing the excited state to decay radiatively. researchgate.net For instance, research on other molecular systems has shown that the presence of hydroxyl groups can facilitate intermolecular hydrogen bonding, which can restrict molecular motion and contribute to AIE effects. rsc.org
The development of new AIE fluorophores is an active area of research. For example, a study on cinnamic acid derivatives demonstrated that molecular rigidity in the solid state, enhanced by specific functional groups, leads to significant emission properties. nih.gov Although these compounds are structurally different from this compound, the underlying principle of restricting intramolecular motion to enhance fluorescence is broadly applicable. The design of novel AIEgens often involves the strategic combination of rotors and stators within a molecule to control the balance between radiative and non-radiative decay pathways. nih.gov
Integration into Supramolecular Materials
The defined geometry and multiple functional groups of this compound make it a potential candidate for the synthesis of crystalline, porous materials.
Design of Covalent Organic Frameworks (COF) and Metal-Organic Frameworks (MOF)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous polymers constructed from molecular building blocks linked by strong covalent or coordination bonds, respectively. nih.govnih.gov These materials are noted for their high surface areas, tunable pore sizes, and ordered structures. nih.govmdpi.com
The suitability of a molecule as a building block for COFs and MOFs depends on its ability to form predictable and robust connections. The hydroxyl groups of this compound can potentially participate in condensation reactions to form boronate ester linkages, a common strategy in COF synthesis. The bromo-substituent offers a reactive site for cross-coupling reactions, which could be used to form stable C-C bonds within a COF structure. nih.gov Halogenated aromatics have been previously utilized in the synthesis of surface covalent organic frameworks. nih.gov
In the context of MOFs, the carboxylate group (after hydrolysis of the methyl ester) and the dihydroxy functionalities of the parent acid can act as ligands to coordinate with metal ions or clusters. nih.gov The synthesis of MOFs often involves combining metal-connecting points with organic bridging ligands. nih.gov Dihydroxybenzoic acid derivatives, for example, have been used to synthesize MOFs, where they exhibit various coordination modes. researchgate.net The specific geometry of the ligands dictates the resulting framework's topology and properties. The modular nature of MOF synthesis allows for the rational design of materials with specific functionalities. nih.gov
| Framework Type | Potential Role of this compound | Key Features of Framework |
| COF | Building block for forming C-C or other covalent linkages. | High stability, permanent porosity, tunable structure. nih.govmdpi.com |
| MOF | Precursor to a ligand for metal ion coordination. | High surface area, crystalline structure, functionalizable pores. nih.gov |
Development of Liquid Crystal Building Blocks
Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals. alfa-chemistry.com The molecules in a liquid crystal, known as mesogens, have the ability to flow like a liquid but maintain a degree of orientational order. alfa-chemistry.com
The molecular structure of this compound contains features that are common in the design of liquid crystal building blocks. A typical mesogen consists of a rigid core (the mesogenic group), often composed of aromatic rings, and flexible terminal groups. alfa-chemistry.com The benzene (B151609) ring of this compound can serve as the rigid core. The hydroxyl and bromo groups can be functionalized to introduce other groups that influence the mesophase behavior, such as transition temperatures and the type of liquid crystal phase formed (e.g., nematic, smectic). alfa-chemistry.com Benzoic acids and their derivatives are listed among common building blocks for liquid crystals. alfa-chemistry.comambeed.com The interplay of molecular shape, intermolecular interactions (like hydrogen bonding from the hydroxyl groups), and the presence of substituents all contribute to the formation and stability of liquid crystalline phases. rsc.org
Natural Occurrence and Biosynthetic Context
Isolation from Marine Organisms (e.g., Red Algae, Sponges)
Methyl 4-bromo-3,5-dihydroxybenzoate has been successfully isolated from marine organisms, most notably from red algae. Scientific investigations have identified this compound in the methanolic extracts of species such as Rhodomela confervoides. nih.govnih.gov While bromophenols as a class are found in a variety of marine life, including red, brown, and green algae, as well as sponges and ascidians, the specific isolation of this compound has been documented from red algae. nih.govnih.govmdpi.com
The process of isolating this and other bromophenols involves extraction from the algal biomass, followed by chromatographic techniques to separate the complex mixture of metabolites into individual compounds. The identification of these molecules is then confirmed through spectroscopic methods. nih.gov
Table 1: Documented Marine Sources of Related Bromophenols
| Organism Type | Specific Examples (Genus/Species) | Reference |
|---|---|---|
| Red Algae | Rhodomela confervoides, Polysiphonia urceolata | nih.govnih.gov |
| Brown Algae | Leathesia nana | mdpi.com |
| Green Algae | Ulva lactuca | iwaponline.com |
| Sponges | Orina sp. | nih.gov |
Identification as a Constituent of Bromophenol Metabolites
This compound is classified as a bromophenol, a significant group of secondary metabolites produced by marine life. nih.govmdpi.com These compounds are characterized by a phenol ring structure containing one or more bromine atoms and hydroxyl groups. nih.govmdpi.com Many of these natural products, isolated from sources like red algae, share a common structural feature: the 3-bromo-4,5-dihydroxybenzyl unit, indicating a shared biosynthetic origin. nih.gov The ecological role of these compounds is often considered to be a form of chemical defense for the organism. nih.govnih.gov
The structural diversity within the bromophenol family is vast, ranging from simple phenols to more complex polymeric structures. This compound represents one of the simpler, single-ring structures within this extensive class of marine natural products.
Hypothesized Biosynthetic Pathways of Related Bromophenols
The precise biosynthetic pathway leading to this compound has not been fully elucidated, but the general mechanism for the formation of bromophenols in marine algae is understood to be an enzyme-mediated process. mdpi.com The biosynthesis is thought to begin with a phenolic precursor, such as a derivative of L-tyrosine or 4-hydroxybenzoic acid. mdpi.comiwaponline.com
The key step in the pathway is the enzymatic bromination of this aromatic precursor. This reaction is catalyzed by haloperoxidase enzymes, specifically bromoperoxidases, which are prevalent in marine algae. nih.govnih.goviwaponline.com These enzymes utilize bromide ions, which are abundant in seawater, and hydrogen peroxide to generate a reactive bromine species. nih.govnist.gov This electrophilic bromine equivalent then reacts with the electron-rich phenol ring of the precursor molecule to form the carbon-bromine bond, a process known as electrophilic aromatic substitution.
Table 2: Key Components in the Hypothesized Biosynthesis of Bromophenols
| Component | Role in Biosynthesis | Reference |
|---|---|---|
| Phenolic Precursors | The initial aromatic substrate (e.g., 4-hydroxybenzoic acid) that undergoes bromination. | iwaponline.com |
| Bromide (Br⁻) | The source of bromine, readily available in seawater. | nih.gov |
| Hydrogen Peroxide (H₂O₂) | The oxidant used by the enzyme to activate the bromide ion. | nih.gov |
| Bromoperoxidase | The enzyme that catalyzes the oxidation of bromide and subsequent bromination of the organic substrate. | nih.goviwaponline.com |
Following the initial bromination, further enzymatic modifications, such as hydroxylation and esterification, would be required to yield the final structure of this compound. Studies on the green alga Ulva lactuca have shown that its bromoperoxidase can convert substrates like 4-hydroxybenzoic acid into brominated phenols, supporting this hypothesized pathway. iwaponline.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-bromo-3,5-dihydroxybenzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via regioselective bromination of methyl 3,5-dihydroxybenzoate, followed by esterification. For example, halogenation reactions using bromine sources (e.g., NBS or Br₂) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) are common. Optimization involves adjusting stoichiometry (1.2–1.5 equiv Br₂) and quenching with reducing agents to minimize over-bromination. Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) can confirm purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirm molecular weight (expected [M+H]⁺ ~ 247) and fragmentation patterns.
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for dihydroxybenzoate core) and methyl ester (δ 3.8–4.0 ppm).
- HPLC : Use reverse-phase columns (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Retention times vary with mobile phase (e.g., 0.1% TFA in water/acetonitrile) .
Q. How can researchers ensure the purity of this compound during purification?
- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) at −20°C yields high-purity crystals. Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for removing brominated byproducts. Purity >98% can be validated via melting point analysis (mp ~180–182°C) and TLC (Rf ~0.4 in ethyl acetate) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing this compound?
- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. Use directing groups (e.g., methoxy or acetyl) to block undesired positions. For example, protecting the 3,5-hydroxy groups with acetyl before bromination improves 4-position selectivity. Deprotection with NaOH/MeOH restores hydroxyl groups. Computational modeling (DFT) predicts bromination sites based on electron density maps .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodological Answer : The compound’s bioactivity (e.g., antimicrobial or enzyme inhibition) stems from its bromine and dihydroxy motifs. Assays include:
- Microplate assays : Measure IC₅₀ against E. coli or S. aureus (MIC ~25–50 µg/mL).
- Enzyme kinetics : Monitor inhibition of tyrosinase or hydrolases via UV-Vis spectrophotometry (λ = 280 nm).
- Molecular docking : Simulate binding to active sites (e.g., PDB 1T3R) using AutoDock Vina .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies show degradation above 40°C or in alkaline conditions (pH >9). For long-term storage, keep at −20°C in amber vials under nitrogen. Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC monitoring. Hydrolysis of the ester group is the primary degradation pathway .
Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer : Discrepancies arise from solvent effects (DMSO vs. CDCl₃) or impurities. Replicate experiments using standardized conditions (e.g., 400 MHz NMR in DMSO-d₆). Cross-validate with 2D NMR (HSQC, HMBC) to assign peaks unambiguously. Compare with databases (NIST Chemistry WebBook) for reference spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
